molecular formula C10H14BrN B13258287 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine

Cat. No.: B13258287
M. Wt: 228.13 g/mol
InChI Key: AOGCHWNOKILBNQ-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of a bromine atom attached to a methyl-substituted propyl group, which is further connected to a pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine typically involves the bromination of 2-methyl-5-pyridinemethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: m-CPBA, solvents (e.g., dichloromethane).

    Reduction: LiAlH4, solvents (e.g., ether).

Major Products

    Substitution: Substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridines.

Scientific Research Applications

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is unique due to its combination of a brominated methylpropyl group and a pyridine ring. This structural feature imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)-5-methylpyridine

InChI

InChI=1S/C10H14BrN/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7H2,1-3H3

InChI Key

AOGCHWNOKILBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)CBr

Origin of Product

United States

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